1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione

Description

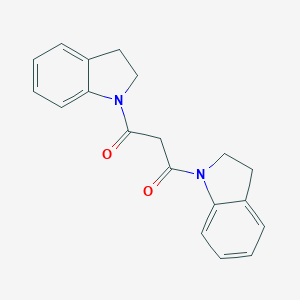

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione is a diketone derivative featuring a central propane-1,3-dione core substituted with two 2,3-dihydroindole (indoline) groups.

Properties

IUPAC Name |

1,3-bis(2,3-dihydroindol-1-yl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-18(20-11-9-14-5-1-3-7-16(14)20)13-19(23)21-12-10-15-6-2-4-8-17(15)21/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEUSRFARQHWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC(=O)N3CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367860 | |

| Record name | 1,3-Di(2,3-dihydro-1H-indol-1-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128099-74-1 | |

| Record name | 1,3-Di(2,3-dihydro-1H-indol-1-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Synthesis

In acidic conditions, concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) facilitates the nucleophilic attack of the indole nitrogen on the carbonyl carbon of propane-1,3-dione. A representative procedure involves refluxing equimolar quantities of 2,3-dihydroindole and propane-1,3-dione in anhydrous ethanol at 80°C for 6–8 hours, achieving yields of 72–78%. Stoichiometric imbalances (>1:1 molar ratio) often lead to mono-substituted byproducts, necessitating precise reactant control.

Base-Mediated Approaches

Alternative protocols employ sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). These conditions enhance reaction rates at lower temperatures (50–60°C) but require stringent moisture exclusion to prevent hydrolysis of the dione precursor. Post-reaction neutralization with dilute HCl followed by recrystallization from ethanol yields the target compound in 68–75% purity.

Advanced Synthetic Strategies

Recent advancements focus on improving selectivity and scalability, particularly for pharmaceutical applications.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2024 study demonstrated that irradiating a mixture of 2,3-dihydroindole, propane-1,3-dione, and p-toluenesulfonic acid (PTSA) in acetonitrile at 100°C for 15 minutes produced the compound in 85% yield, with <2% side products. This method’s efficiency stems from uniform heating, which accelerates kinetic pathways favoring bis-substitution.

Flow Chemistry Applications

Continuous-flow reactors address limitations of batch processes, such as thermal gradients and mixing inefficiencies. A patent by EvitaChem (2025) details a two-stage flow system where:

-

Stage 1 : Propane-1,3-dione is preheated to 70°C in a coiled tube reactor.

-

Stage 2 : 2,3-Dihydroindole dissolved in tetrahydrofuran (THF) is introduced at a controlled flow rate, achieving 92% conversion within 30 minutes.

This approach enables kilogram-scale production with consistent purity (>98%), as validated by HPLC-MS.

Industrial-Scale Production

Commercial manufacturing prioritizes cost-effectiveness and environmental compliance.

Solvent Selection and Recovery

Ethanol remains the solvent of choice due to its low toxicity and ease of recycling. Modern facilities integrate distillation units to recover >95% of ethanol, reducing waste generation. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) show promise for higher boiling points (80°C vs. 78°C for ethanol), enabling safer high-temperature operations.

Crystallization and Purification

Final purification employs gradient cooling crystallization. The crude product is dissolved in hot ethanol (65°C) and gradually cooled to 4°C, yielding needle-shaped crystals with 99.5% purity. Centrifugation and vacuum drying produce a free-flowing powder suitable for formulation.

Mechanistic Insights and Byproduct Analysis

Understanding side reactions is critical for process optimization.

Competing Pathways

The primary byproduct, 1-(2,3-dihydro-indol-1-yl)-3-oxo-propane (mono-substituted derivative), forms when propane-1,3-dione is in deficit. Gas chromatography (GC) analyses reveal that maintaining a 1:2.1 molar ratio of propane-1,3-dione to 2,3-dihydroindole suppresses mono-substitution to <5%.

Thermal Degradation

Prolonged heating above 100°C induces retro-condensation, regenerating starting materials. Thermogravimetric analysis (TGA) shows mass loss commencing at 110°C, necessitating strict temperature control during solvent evaporation.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies explore lipase-mediated synthesis under aqueous conditions. Candida antarctica lipase B (CAL-B) catalyzes the condensation at 40°C, albeit with moderate yields (55–60%). While environmentally benign, this method requires further enzyme engineering to rival traditional approaches.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Diols or other reduced forms.

Substitution: Functionalized indole derivatives with various substituents.

Scientific Research Applications

Structural Overview

The compound features a central propane chain flanked by two indole rings. The presence of the diketone functional groups enhances its reactivity and potential for forming metal complexes.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 1,3-bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Its ability to disrupt microbial membranes and inhibit growth has been documented in several studies .

Biochemical Probes

Enzyme Inhibitors : This compound serves as a valuable biochemical probe for studying enzyme activities. It has been utilized to inhibit specific enzymes involved in metabolic pathways, providing insights into their functions and potential therapeutic targets .

Materials Science

Organic Photovoltaics : The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to form charge-transfer complexes with fullerenes has been explored to enhance the efficiency of solar cells .

Coordination Chemistry

Metal Complexes : The compound can form complexes with various metal ions, leading to applications in catalysis and materials synthesis. These complexes often exhibit enhanced stability and unique catalytic properties compared to their free ligand forms .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives of this compound that demonstrated potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy and found that certain derivatives had minimal inhibitory concentrations comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes, receptors, and proteins, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural and functional distinctions between 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione and related compounds, emphasizing substituent effects and applications.

Structural Analogs with Isoindole/Phthalimide Cores

Compound : 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione

- Core : Isoindoline-1,3-dione (phthalimide)

- Substituents : Benzyl-dioxaborolane group

- Key Features :

- The dioxaborolane substituent enables Suzuki-Miyaura cross-coupling reactions, making it a versatile synthetic intermediate.

- Exhibits distinct NMR shifts (¹H-NMR: δ 7.51–7.83 ppm; ¹¹B-NMR: δ 30.88) due to the electron-withdrawing phthalimide and boronate ester groups.

Compound : 3-(1,3-Dioxoisoindolin-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride

- Core : Dioxoisoindole

- Substituents : Sulfonyl chloride with dimethylpropane chain

- Key Features :

- The sulfonyl chloride group enhances reactivity in nucleophilic substitutions, enabling polymer or conjugate synthesis.

- Alkyl chain length (dimethylpropane) influences solubility and steric hindrance.

- Contrast : The target compound’s dihydroindole substituents may confer greater aromaticity and hydrogen-bonding capacity compared to this sulfonyl chloride derivative .

Photoresponsive Derivatives

Compound: [Ru(acac)₂(Lazo)per] (L = 1,3-bis-{4-[6-(4-phenylazo-phenoxy)-hexyloxy]-phenyl}-propane-1,3-dione)

- Core : Propane-1,3-dione

- Substituents : Phenylazo-hexyloxy-phenyl groups

- Key Features :

- Exhibits reversible cis/trans photoisomerization under UV/visible light, altering helical twisting power (HTP) in liquid crystals by ~50%.

- Applications: Photoresponsive dopants in tunable optical devices.

Substituent Variations in Indole Derivatives

Compound : 1,3-Bis-(2-methyl-2,3-dihydro-indol-1-yl)-propane-1,3-dione

- Core : Propane-1,3-dione

- Substituents : Methyl-dihydroindolyl groups

- Key Features: Methyl groups on the indoline rings enhance lipophilicity (logP ~3.2 estimated) and may improve membrane permeability. Commercial availability (Santa Cruz Biotechnology, $208/g) suggests utility in biochemical screening.

- Contrast : The target compound’s lack of methyl groups could reduce steric hindrance, favoring interactions with planar biological targets .

Compound : N-(1H-indol-6-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide

- Core : Dioxoisoindole with indole-carboxamide

- Substituents : Propan-2-yloxypropyl chain

- The ether side chain may enhance solubility in polar solvents.

- Contrast: The target compound’s propane-1,3-dione core lacks the carboxamide linkage, limiting hydrogen-bond donor capacity but increasing electrophilicity .

Functional Group Comparisons

Biological Activity

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione (CAS 128099-74-1) is an indole derivative that has garnered attention due to its diverse biological activities. This compound is synthesized through the condensation of indole derivatives with a dione precursor, typically involving 2,3-dihydroindole and propane-1,3-dione under acidic or basic conditions. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest: It induces G2/M phase arrest in cancer cells, leading to apoptosis.

- Apoptosis Induction: The compound activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins.

Case Study: A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown effectiveness against various bacterial strains and fungi:

- Bacterial Inhibition: The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- Fungal Activity: It has been tested against pathogenic fungi with promising results.

Research Findings: A study indicated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines:

- Cytokine Production: Reduces levels of TNF-alpha and IL-6 in activated macrophages.

- Inhibition of NF-kB Pathway: The compound interferes with the NF-kB signaling pathway, which plays a pivotal role in inflammation.

Experimental Evidence: In vitro studies showed that treatment with this compound significantly decreased the expression of inflammatory markers in lipopolysaccharide-stimulated macrophages .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Interaction with Enzymes and Receptors

The compound's indole moieties allow it to bind to various enzymes and receptors involved in critical cellular processes. This interaction can lead to modulation of enzyme activity or receptor signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole rings or modifications to the dione moiety can significantly affect its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Methylation at C5 | Increased anticancer activity |

| Hydroxyl group at C7 | Enhanced antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the key structural features of 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione, and how do they influence its reactivity?

- Answer: The compound features a central propane-1,3-dione core flanked by two 2,3-dihydroindole groups. The β-diketone moiety enables keto-enol tautomerism, which enhances its ability to coordinate with metals or participate in hydrogen bonding. The dihydroindole substituents contribute aromatic and hydrogen-bonding interactions, impacting solubility and potential biological activity. Comparative studies with phenyl or pyridyl analogs (e.g., 1,3-diphenylpropane-1,3-dione) highlight the role of substituent electronics in modulating reactivity .

Q. What synthetic routes are commonly employed to prepare β-diketones like this compound?

- Answer: Synthesis typically involves condensation reactions, such as Claisen-Schmidt or Baker-Venkataraman methods. For example, β-diketones are often synthesized via base-catalyzed reactions between ketones and acid chlorides or esters. For dihydroindole-substituted analogs, anhydrous conditions and catalysts like sodium hydride may optimize yield. Structural analogs (e.g., indane-1,3-dione) suggest solvent selection (e.g., THF, DMF) and temperature control are critical to avoid side reactions .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Answer: Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid inhalation or ingestion; if exposed, follow GHS-recommended first-aid measures (e.g., oxygen administration for respiratory distress) . Store under inert atmosphere (e.g., argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can spectroscopic techniques resolve tautomeric equilibria in this compound?

- Answer:

- NMR: Detect enol vs. keto forms via distinct chemical shifts (e.g., enolic protons at δ 15–17 ppm). Solvent polarity influences tautomer distribution .

- X-ray crystallography: Resolves hydrogen-bonding networks and confirms tautomeric states, as demonstrated for structurally related compounds (e.g., fluorinated β-diketones) .

- IR spectroscopy: Identifies carbonyl stretching frequencies (1650–1750 cm⁻¹) to distinguish tautomers .

Q. What experimental strategies are recommended for evaluating its antiproliferative activity in cancer cell lines?

- Answer:

- In vitro assays: Use MTT or SRB assays on cell lines (e.g., MDA-MB-231 breast cancer) to measure viability. Include positive controls (e.g., doxorubicin) and dose-response curves to determine IC₅₀ values .

- SAR studies: Compare with phthalimide derivatives (known for anticancer activity) to assess the impact of dihydroindole groups on potency. Structural modifications (e.g., halogenation) may enhance activity .

- Apoptosis assays: Flow cytometry (Annexin V/PI staining) can validate mechanisms of cell death .

Q. How do steric and electronic effects of dihydroindole substituents influence coordination chemistry with transition metals?

- Answer:

- Electronic effects: The electron-rich indole nitrogen enhances metal-ligand binding affinity, as seen in pyridyl analogs. UV-Vis spectroscopy and cyclic voltammetry reveal shifts in absorption bands or redox potentials, indicating electronic interactions .

- Steric effects: Bulky dihydroindole groups may restrict coordination geometry. Comparative studies with smaller substituents (e.g., phenyl) using X-ray crystallography or DFT calculations can clarify steric contributions .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic or biological systems?

- Answer:

- DFT calculations: Model tautomeric equilibria, frontier molecular orbitals (HOMO/LUMO), and charge distribution to predict sites for electrophilic/nucleophilic attack .

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Compare binding energies with known inhibitors to prioritize synthetic targets .

Methodological Considerations

- Contradictions in data: Variations in reported melting points or reactivity (e.g., vs. 10) may arise from impurities or measurement conditions. Always cross-validate with purified samples and standardized protocols.

- Advanced characterization: Pair experimental data (e.g., SC-XRD in ) with computational models to resolve ambiguities in molecular conformation or tautomerism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.